(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide
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Description
(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
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Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This compound has shown to inhibit ATP hydrolysis and DNA unwinding, presenting potential as an inhibitor against SARS coronavirus (Lee et al., 2017).
Synthesis and Photophysical Properties
Research has been conducted on the synthesis and photophysical properties of novel biphenyl derivatives, including compounds similar to this compound. The study focused on understanding the structural characteristics and behavior of these compounds under various conditions (Li et al., 2010).
Broad Spectrum Cytotoxic Agents
Focused libraries of acrylamide analogs, including structures related to the mentioned compound, have been synthesized to establish their potency as broad-spectrum cytotoxic agents. These compounds have been evaluated for their effectiveness against various cancer cell lines, providing insights into their potential as anticancer drugs (Tarleton et al., 2013).
Green Organic Chemistry Synthesis
The compound has been synthesized under green chemistry conditions using microwave radiation and evaluated using filamentous marine and terrestrial-derived fungi. This approach offers an environmentally friendly and efficient method for producing such compounds (Jimenez et al., 2019).
Antiviral Evaluation
1-Arylpyrazoles and their derivatives, including structures related to this compound, have been synthesized and evaluated for their antiviral properties. These studies contribute to understanding the antiviral potential of such compounds (El-Telbani et al., 2011).
Anti-Bacterial Activities
Research has also focused on the synthesis of functionalized carboxamides, like the compound , and their antibacterial activities against drug-resistant bacteria. This provides valuable information for developing new antibacterial agents (Siddiqa et al., 2022).
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,26)/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKOOFBVYZAEQR-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.